![molecular formula C21H15ClFN3O2S B2554833 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 886964-98-3](/img/structure/B2554833.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

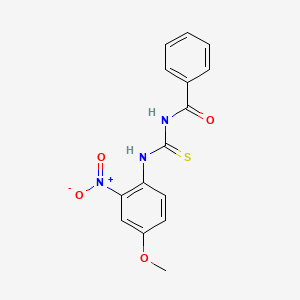

Beschreibung

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific substituents present on the benzothiazole ring .Wissenschaftliche Forschungsanwendungen

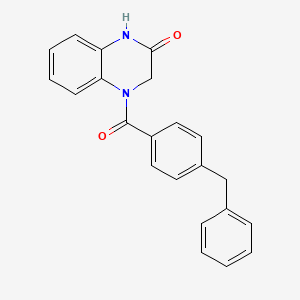

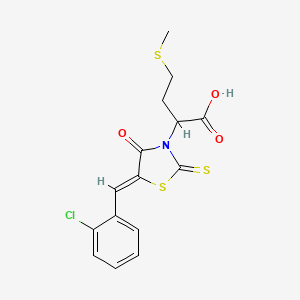

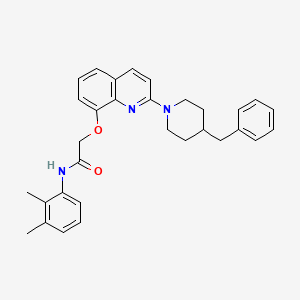

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions . Its success lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. Researchers have tailored specific properties of this compound for application in SM coupling.

Antimicrobial Activity

The synthesized compound has been evaluated for its antimicrobial activity against various microorganisms. Specifically, it has shown effectiveness against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (such as S. aureus), and fungi (such as C. albicans) . Further studies could explore its potential as a novel antimicrobial agent.

Antineoplastic Activity

Indazole derivatives, to which this compound belongs, have been investigated for their antineoplastic properties. Researchers synthesized related compounds and evaluated them against clinically isolated human cancer cell lines. This compound’s potential as an antineoplastic agent warrants further exploration .

Enzyme Inhibition

Docking simulations revealed that certain piperazine chrome-2-one derivatives (related to this compound) exhibit enzyme inhibition. Specifically, they interact with oxidoreductase enzymes, suggesting potential antibacterial activity .

Biologically Active Small Molecules

Replacement of chloride ions in cyanuric chloride leads to various 1,3,5-triazine derivatives, including this compound. These derivatives have been investigated for their beneficial properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .

Mechanistic Studies

Researchers have explored the mechanisms of transmetalation in SM coupling reactions involving this compound. Understanding these processes contributes to the broader field of transition metal-catalyzed reactions .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3O2S/c1-28-17-8-7-16(22)19-18(17)25-21(29-19)26(12-13-4-3-9-24-11-13)20(27)14-5-2-6-15(23)10-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDKZAJEAMXJFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2554755.png)

![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2554763.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)

![3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B2554766.png)

![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)